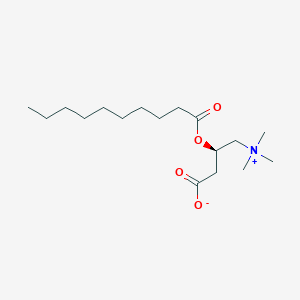

decanoyl-l-carnitine

Descripción general

Descripción

Su fórmula química es C₁₇H₃₃NO₄, y su peso molecular es 315.45 g/mol . Este compuesto juega un papel crucial en el metabolismo de los ácidos grasos y la producción de energía dentro del cuerpo.

Métodos De Preparación

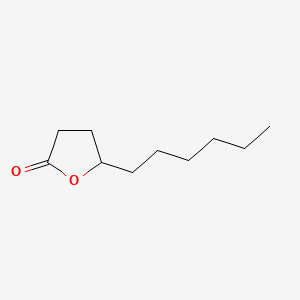

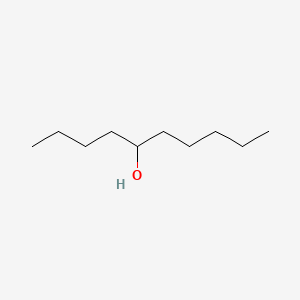

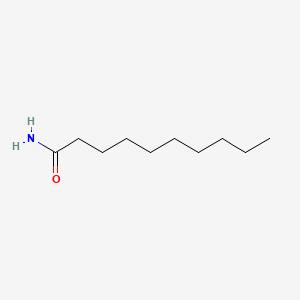

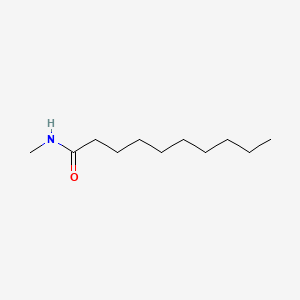

Rutas Sintéticas:: La decanoil-L-carnitina se puede sintetizar mediante la acilación de la L-carnitina con ácido decanoico (también conocido como ácido cáprico). La reacción implica la sustitución del grupo hidroxilo en la L-carnitina por el grupo decanoilo. La ruta sintética es la siguiente:

L-carnitina + Ácido decanoico → Decanoil-L-carnitina Condiciones de Reacción:: La reacción de acilación suele producirse en condiciones suaves, utilizando disolventes y catalizadores adecuados. La elección del disolvente y la temperatura de reacción influyen en el rendimiento y la pureza del producto.

Análisis De Reacciones Químicas

La decanoil-L-carnitina experimenta varias reacciones, que incluyen:

Hidrólisis de éster: La decanoil-L-carnitina se puede hidrolizar de nuevo a L-carnitina y ácido decanoico.

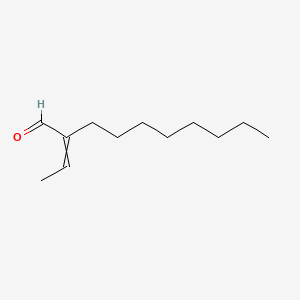

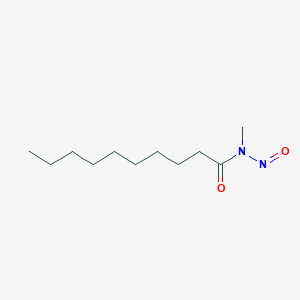

Oxidación: Puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reducción: La reducción del grupo éster puede producir diferentes intermediarios.

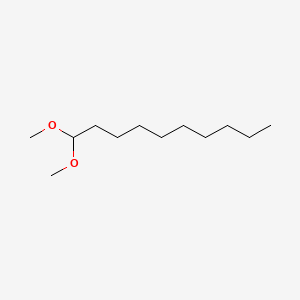

Sustitución: La porción éster se puede sustituir con otros grupos funcionales.

Hidrólisis: Hidrólisis alcalina usando NaOH o KOH.

Oxidación: Agentes oxidantes como KMnO₄ o H₂O₂.

Reducción: Agentes reductores como LiAlH₄ o NaBH₄.

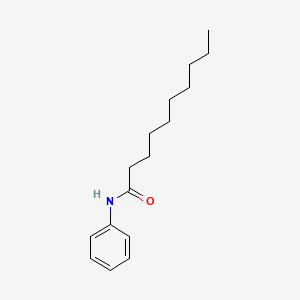

Sustitución: Diversos nucleófilos (por ejemplo, aminas, tioles).

Productos Principales:: Los productos principales dependen de las condiciones específicas de la reacción. La hidrólisis produce L-carnitina y ácido decanoico, mientras que la oxidación y la reducción conducen a diferentes metabolitos.

Aplicaciones Científicas De Investigación

La decanoil-L-carnitina encuentra aplicaciones en varios campos:

Investigación del Metabolismo: Estudiar el metabolismo de los ácidos grasos y la homeostasis lipídica.

Salud Cardiovascular: Investigar su papel en la salud cardíaca y el transporte de lípidos.

Neuroprotección: Posibles efectos neuroprotectores.

Nutrición Deportiva: Como suplemento dietético para mejorar la energía.

Mecanismo De Acción

La decanoil-L-carnitina aumenta la formación de metabolitos de ácidos grasos insaturados tanto de ácidos grasos C24 (por ejemplo, ácidos docosahexaenoico y docosapentaenoico) en hepatocitos de rata . Su mecanismo implica la facilitación del transporte de ácidos grasos a través de las membranas mitocondriales, ayudando a la β-oxidación y la producción de energía.

Comparación Con Compuestos Similares

La decanoil-L-carnitina destaca por su combinación única de longitud de cadena de ácido graso y estructura de carnitina. Los compuestos similares incluyen otras acilcarnitinas (por ejemplo, acetil-L-carnitina, propionil-L-carnitina), cada una con propiedades distintas.

Propiedades

IUPAC Name |

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOSYCMHQXPBFU-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021655 | |

| Record name | Decanoyllevocarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Decanoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3992-45-8, 1492-27-9 | |

| Record name | Decanoyllevocarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003992458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoyllevocarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECANOYLLEVOCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UV9H3KBCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Decanoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

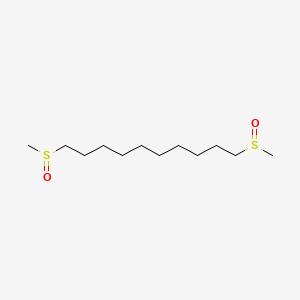

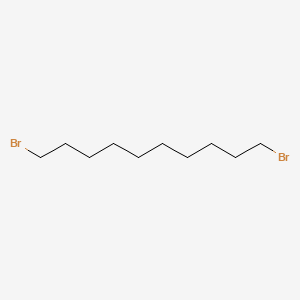

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Could decanoyl-L-carnitine serve as a biomarker for diseases like nasopharyngeal carcinoma?

A2: Studies show a significant change in this compound levels in both the serum and urine of nasopharyngeal carcinoma (NPC) patients. [] When combined with other metabolites like creatinine and octanoylcarnitine, it demonstrates potential as part of a diagnostic panel for NPC. []

Q2: What is the connection between this compound and panhypopituitarism?

A3: In males with panhypopituitarism, a lower concentration of this compound alongside higher free carnitine levels suggests a potential disorder in the carnitine shuttle system. [] This finding aligns with the clinical presentation of decreased fatty acid oxidation observed in this condition. [] Furthermore, the ratio of this compound to L-carnitine shows promise as a diagnostic biomarker for panhypopituitarism. []

Q3: Does this compound play a role in the diagnosis of premature ovarian insufficiency (POI)?

A4: Untargeted metabolite analysis has identified this compound as a potential biomarker for POI. [] The study observed significant differences in this compound levels in the plasma of POI patients compared to healthy controls. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.